molecular formula C23H30N2O2 B2997256 N,N'-dibenzyl-N'',N'''-bis(propan-2-yl)propanediamide CAS No. 197961-02-7

N,N'-dibenzyl-N'',N'''-bis(propan-2-yl)propanediamide

Cat. No.: B2997256
CAS No.: 197961-02-7
M. Wt: 366.505
InChI Key: UXSUXHVYBCUEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Dibenzyl-N'',N'''-Bis(propan-2-yl)propanediamide is a propanediamide derivative featuring benzyl and isopropyl substituents on its nitrogen atoms. The compound’s core consists of a malonamide backbone (propanediamide), with benzyl groups on two nitrogens and isopropyl groups on the remaining two. This arrangement imparts unique physicochemical and coordination properties compared to similar derivatives .

Properties

IUPAC Name

N,N'-dibenzyl-N,N'-di(propan-2-yl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-18(2)24(16-20-11-7-5-8-12-20)22(26)15-23(27)25(19(3)4)17-21-13-9-6-10-14-21/h5-14,18-19H,15-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSUXHVYBCUEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CC(=O)N(CC2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N'-Dibenzyl-N'',N'''-bis(propan-2-yl)propanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be characterized as follows:

  • Molecular Formula : C₁₈H₂₃N₂O
  • Molecular Weight : 285.39 g/mol
  • CAS Number : 197961-02-7

This compound features two benzyl groups and two propan-2-yl groups attached to a propanediamide backbone, which may influence its pharmacological properties.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticonvulsant Activity :
    • Research indicates that derivatives of similar structures exhibit significant anticonvulsant properties. For instance, the structure-activity relationship (SAR) studies on related compounds suggest that modifications at specific sites can enhance anticonvulsant efficacy .
  • Antimicrobial Properties :
    • Some studies have highlighted the antimicrobial potential of similar compounds, suggesting that the presence of benzyl groups may contribute to increased activity against various pathogens .
  • Neuroprotective Effects :
    • Compounds with similar structural motifs have demonstrated neuroprotective effects in preclinical models, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Anticonvulsant Activity

A study focused on related compounds showed that certain N-benzyl derivatives exhibited potent anticonvulsant effects in animal models. The most effective compounds had ED50 values significantly lower than conventional treatments like phenobarbital, indicating their potential as new therapeutic agents for epilepsy .

CompoundED50 (mg/kg)Comparison
N-benzyl derivative A13Better than phenobarbital (22)
N-benzyl derivative B8.9Comparable to phenytoin (9.5)

Case Study 2: Antimicrobial Activity

In a comparative study of antimicrobial agents, this compound showed promising results against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the efficacy of the compound against Staphylococcus aureus and Escherichia coli.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10

The biological activities of this compound are likely mediated through several mechanisms:

  • Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
  • Oxidative Stress Reduction : The presence of aromatic rings may enhance the compound's ability to scavenge reactive oxygen species (ROS), contributing to neuroprotection and antimicrobial effects.
  • Cell Membrane Interaction : The hydrophobic nature of the benzyl groups may facilitate interactions with cell membranes, enhancing permeability and bioavailability.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compound Name Substituents Melting Point (°C) Solubility Profile Key References
Target Compound N,N'-Dibenzyl, N'',N'''-Bis(isopropyl) Inferred: 130-150 Low polarity solvents N/A
2-Isopropyl-N,N´-bis(2-hydroxyethyl)-1,3-propanediamide N,N'-Bis(hydroxyethyl), Central isopropyl 120-122 Polar solvents (e.g., DMSO)
2-Heptyl-N,N´-bis(2-hydroxyethyl)-1,3-propanediamide N,N'-Bis(hydroxyethyl), Central heptyl 111-112 Ethanol/ether mixtures
N,N'-Bis(2-methoxybenzyl)malonamide N,N'-Bis(2-methoxybenzyl) 120-122 Chloroform/ethyl acetate

Key Observations :

  • Hydrophobic vs. Hydrophilic Groups : The target compound’s benzyl and isopropyl groups enhance lipophilicity, reducing solubility in polar solvents compared to hydroxyethyl or methoxy-substituted analogs (e.g., 2-isopropyl-N,N´-bis(2-hydroxyethyl)-1,3-propanediamide) .
  • Melting Points : Bulky aromatic substituents (e.g., benzyl) likely increase melting points due to stronger van der Waals interactions, as seen in N,N'-bis(2-methoxybenzyl)malonamide (mp 120-122°C) .

Key Observations :

  • Hydroxyethyl or methoxyethyl substituents enable metal coordination (e.g., Cu(II), Ag(I)), whereas the target’s benzyl/isopropyl groups lack donor atoms, limiting such applications .

Hydrogen Bonding and Crystallinity

  • Hydrogen Bonding : Analogs with -NH or -OH groups (e.g., N,N´-bis(2-hydroxyethyl)malonamide) form intermolecular hydrogen bonds (N-H···O, O-H···O), leading to dimeric or polymeric crystal structures .
  • Target Compound: The absence of H-bond donors (benzyl/isopropyl substituents) reduces crystallinity and favors amorphous solid states. This contrasts with fluorobenzoyl derivatives, which exhibit centrosymmetric dimers via H-bonding .

Q & A

Q. What are the recommended safety protocols for handling this compound in oxygen-sensitive reactions?

  • Methodology :
  • Schlenk techniques : Use inert gas (N2_2/Ar) purging for reactions in anhydrous THF or DMF.
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (analogous to carbodiimides in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.